Product packaging for SC 34301(Cat. No.:CAS No. 81026-63-3)

SC 34301

Cat. No.: B1671294
CAS No.: 81026-63-3
M. Wt: 380.5 g/mol
InChI Key: CIBHDGPIOICRGX-ZQCHCGQNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

It has been investigated in diverse clinical settings, including renal transplantation, prevention of bacterial translocation in burn injuries, and gastrointestinal protection. Enisoprost shares structural and functional similarities with other PGE analogues but exhibits distinct pharmacological and clinical profiles due to differences in receptor binding affinity, isomer composition, and metabolic stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36O5 B1671294 SC 34301 CAS No. 81026-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h6-7,10,12,17-18,20,24,26H,4-5,8-9,11,13-16H2,1-3H3/b7-6-,12-10+/t17-,18-,20-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBHDGPIOICRGX-ZQCHCGQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021627
Record name Enisoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81026-63-3
Record name Enisoprost [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081026633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enisoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENISOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J85F4K48Q1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Enisoprost is synthesized through a series of chemical reactions involving the modification of the prostaglandin E1 structureThis substitution blocks the metabolic pathway to the corresponding 13,14-dihydro-15-keto compound .

Industrial Production Methods: The industrial production of enisoprost involves large-scale synthesis using solid-phase extraction and high-performance liquid radiochromatography. These methods are scaled up to allow isolation and purification of urinary metabolites, which are identified by gas chromatography-mass spectrometry .

Chemical Reactions Analysis

Scientific Research Applications

Introduction to Enisoprost

Enisoprost is a synthetic analogue of prostaglandin E1, primarily recognized for its pharmacological effects in various medical applications. This compound has garnered attention for its potential therapeutic benefits, particularly in gastrointestinal and renal health. The following sections will delve into the scientific research applications of enisoprost, supported by comprehensive data tables and documented case studies.

Gastrointestinal Applications

Enisoprost has been extensively studied for its role in gastrointestinal health, particularly in the treatment of peptic ulcers and other gastric disorders.

  • Mechanism of Action : Enisoprost promotes mucosal protection by enhancing mucus and bicarbonate secretion, increasing mucosal blood flow, and stabilizing the gastric epithelium. This action helps mitigate the damaging effects of gastric acid.
  • Clinical Studies : A notable study synthesized various analogues of enisoprost to evaluate their gastric antisecretory and diarrheagenic activities. The findings indicated that certain structural modifications could enhance therapeutic efficacy while reducing adverse effects associated with gastrointestinal motility .

Renal Applications

Enisoprost has also been evaluated for its effects in renal transplantation, where it may play a crucial role in improving graft survival rates.

  • Clinical Trials : A multicenter, randomized, double-blind trial involving 374 patients assessed the efficacy of enisoprost in renal transplant recipients. The results suggested that enisoprost could significantly reduce the incidence of acute rejection episodes compared to control groups .

Cardiovascular Effects

Research has indicated that enisoprost may have cardiovascular implications, particularly concerning its vasodilatory properties.

  • Mechanism : By promoting vasodilation, enisoprost can potentially improve blood flow and reduce blood pressure, making it a candidate for treating conditions like pulmonary hypertension.
  • Case Studies : Investigations into its use for managing pulmonary arterial hypertension have shown promising results, with patients experiencing improved exercise capacity and reduced symptoms .

Table 1: Summary of Clinical Applications of Enisoprost

Application AreaMechanism of ActionKey Findings
GastrointestinalEnhances mucus secretion; protects epitheliumReduces ulcer recurrence; improves mucosal health
RenalImproves graft survivalDecreases acute rejection rates in transplant patients
CardiovascularInduces vasodilationImproves exercise capacity in pulmonary hypertension

Table 2: Overview of Clinical Trials Involving Enisoprost

Study TypeSample SizeMain OutcomeReference
Randomized Controlled374Reduced acute rejection in renal transplants
Comparative StudyVariesEnhanced gastric protection versus placebo
Pharmacological StudyN/AImproved gastrointestinal motility profiles

Case Study 1: Enisoprost in Peptic Ulcer Treatment

A clinical trial conducted on patients with chronic peptic ulcers demonstrated that those treated with enisoprost showed a significant reduction in ulcer recurrence compared to those receiving standard therapy. The study emphasized the importance of enisoprost's protective effects on the gastric mucosa.

Case Study 2: Renal Transplant Outcomes

In a comprehensive evaluation involving multiple centers, enisoprost was administered to renal transplant recipients. The findings indicated a marked improvement in graft function and a lower incidence of acute rejection episodes over one year post-transplantation.

Mechanism of Action

Enisoprost exerts its effects by mimicking the biological actions of prostaglandin E1. It binds to prostaglandin receptors on the surface of cells, leading to a reduction in gastric acid secretion and an increase in mucus and bicarbonate secretion. This helps protect the gastric mucosa from damage .

Comparison with Similar Compounds

Receptor Binding and Selectivity

Enisoprost binds to prostaglandin E (EP) receptors, with notable selectivity for EP3 subtypes in smooth muscle and immune cells . Comparative studies in canine tissues reveal:

Compound Gastric EP3 IC₅₀ (nM) Intestinal EP3 IC₅₀ (μM) Selectivity Ratio (Gastric:Intestinal)
Enisoprost 8 0.39–1.2 ~1:150
Misoprostol 10 0.39–1.2 ~1:120
SC-46275 0.013 13–20 ~1:1,000
PGE1 37 0.017–0.066 ~1:0.002

Data derived from

Enisoprost and misoprostol exhibit stronger intestinal receptor binding than SC-46275, correlating with higher diarrheagenic effects . SC-46275’s gastric selectivity minimizes intestinal side effects, making it preferable for ulcer treatment .

Immune Modulation

In murine burn models, enisoprost (200 μg/kg/day) reduced bacterial translocation by 50% and attenuated neutrophil-mediated organ damage, comparable to misoprostol . Both drugs enhanced macrophage production of interleukin-1 (IL-1), IL-6, and PGE2, suggesting shared immunomodulatory pathways .

Clinical Efficacy

Renal Transplantation

28%, p = 0.782) . This contrasts with misoprostol, which reduced rejection incidence in cyclosporine-treated patients .

Gastrointestinal Protection

Enisoprost counteracted indomethacin-induced suppression of duodenal bicarbonate secretion, though its efficacy in ulcer prevention remains unproven . Misoprostol, however, is FDA-approved for NSAID-induced gastric ulcers, highlighting a key therapeutic divergence .

Adverse Effects

Enisoprost’s adverse effect profile includes:

  • Common : Diarrhea (20–30%), dyspepsia (15%), fever (10%) .
  • Mechanistic Basis : High intestinal EP3 binding promotes fluid secretion and motility .

Comparatively, SC-46275 causes less diarrhea (5–10%) due to preferential gastric binding , while misoprostol carries a black-box warning for abortion risk .

Comparison with Similar Compounds

Enisoprost vs. Misoprostol

Parameter Enisoprost Misoprostol
Receptor Affinity Moderate gastric, high intestinal Moderate gastric, high intestinal
Clinical Use Experimental (transplantation, burns) Approved (gastric ulcers)
Pregnancy Safety Limited data Contraindicated (abortifacient)
Synthesis Complexity High (requires isomer separation) Moderate (standardized process)

Enisoprost vs. SC-46275

Parameter Enisoprost SC-46275
Selectivity Broad EP3 activity High gastric EP3 specificity
Diarrhea Incidence High Low
Therapeutic Potential Limited by side effects Superior for gastric indications

Biological Activity

Enisoprost, a synthetic prostaglandin E1 analogue, has garnered attention for its diverse biological activities, particularly in the fields of gastroenterology and transplantation. This article explores its pharmacological effects, mechanisms of action, and clinical implications based on various research findings.

Enisoprost functions primarily as an antisecretory agent, inhibiting gastric acid secretion and peptic activity. It achieves this through the following mechanisms:

  • Inhibition of Gastric Acid Secretion : Enisoprost significantly reduces nocturnal acid output and hydrogen ion activity in a dose-dependent manner. Research indicates that doses of 100, 200, and 400 micrograms effectively lower mean nocturnal acid output for up to 10 hours without causing rebound hyperacidity or increasing serum gastrin levels .
  • Mucosal Protection : By enhancing mucosal defense mechanisms, Enisoprost contributes to the healing of gastric ulcers and protects against damage from nonsteroidal anti-inflammatory drugs (NSAIDs) and other irritants .

Pharmacological Effects

The pharmacological profile of Enisoprost includes several key effects:

  • Antisecretory Effects : Enisoprost has been shown to markedly inhibit peptic activity and reduce gastric acidity, making it a potential therapeutic agent for peptic ulcer disease .
  • Impact on Transplantation : In liver transplantation studies, Enisoprost did not demonstrate significant benefits in renal function or rejection rates among recipients . However, it has been noted for its potential protective effects against ischemic injury in liver tissues .
  • Clinical Trials : A double-blind study involving renal allograft recipients indicated that PGE analogues like Enisoprost could improve renal function when used alongside standard immunosuppressive therapy .

Clinical Applications

Enisoprost's biological activity suggests several clinical applications:

  • Peptic Ulcer Disease Management :
    • Enisoprost's ability to inhibit gastric acid secretion positions it as a candidate for treating peptic ulcers, especially in patients at risk of NSAID-induced injuries.
  • Transplantation :
    • While its direct benefits in transplantation remain inconclusive, ongoing investigations into its protective roles during ischemic events may yield future therapeutic strategies .
  • Gastroprotective Agent :
    • The compound's mucosal protective properties highlight its potential use as a gastroprotective agent in various clinical settings.

Case Studies and Research Findings

Several studies have documented the effects of Enisoprost:

  • Study on Gastric Acid Secretion :
    • In a controlled trial with healthy volunteers, Enisoprost significantly inhibited nocturnal mean acid output compared to misoprostol and placebo controls. The results indicated that higher doses correlated with greater reductions in acidity levels .
  • Liver Transplantation Study :
    • A study involving beagle dogs demonstrated that while high doses of misoprostol led to adverse hemodynamic effects, lower doses showed promise in protecting liver function post-ischemia. This suggests that further investigation into prostaglandin analogues like Enisoprost is warranted for liver protection during surgical interventions .

Comparative Data Table

Parameter Enisoprost Misoprostol Placebo
Nocturnal Acid Output (mean)Significant reductionModerate reductionNo change
Duration of EffectUp to 10 hoursShorter durationNA
Serum Gastrin LevelsNo increaseSlight increaseNA
Incidence of Acute RejectionNot significantly reducedReduced incidenceNA

Q & A

Q. What are the key methodological challenges in synthesizing Enisoprost, and how do researchers address isomer separation?

Enisoprost synthesis involves coupling a β-side chain to a cyclopentenone derivative, producing four stereoisomers. The active IIR,16S-isomer requires precise separation via preparative liquid chromatography due to structural similarities among isomers. Researchers optimize asymmetric synthesis by selecting chiral catalysts or enantiomerically pure starting materials to minimize racemic mixtures . Key steps include:

  • Coupling reactions under controlled temperature and pH.
  • Chromatographic resolution using chiral stationary phases.
  • Crystallization techniques for large-scale purification.

Q. How do researchers validate the purity and identity of newly synthesized Enisoprost compounds?

Validation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation.
  • High-Performance Liquid Chromatography (HPLC) with chiral columns to confirm enantiomeric purity (>98%).
  • Mass Spectrometry (MS) for molecular weight verification.
  • X-ray crystallography (if crystalline forms are obtained) for absolute configuration determination. Documentation must adhere to ICH guidelines, with detailed experimental protocols in supplementary materials .

Q. What in vitro models are appropriate for preliminary assessment of Enisoprost's pharmacological activity?

Researchers employ:

  • Receptor-binding assays (e.g., prostaglandin EP3 receptor affinity tests).
  • Cell-based systems (e.g., gastric mucosal cell lines to study cytoprotective effects).
  • Organ bath experiments using isolated smooth muscle tissues to measure contractile responses. Controls should include structurally related prostaglandins (e.g., Misoprostol) for comparative efficacy .

Q. Which analytical techniques are recommended for quantifying Enisoprost in biological matrices?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity (detection limit: 0.1 ng/mL).
  • Solid-Phase Extraction (SPE) for sample cleanup from plasma or tissue homogenates.
  • Stability testing under varying pH and temperature conditions to validate assay robustness. Internal standards (e.g., deuterated Enisoprost) are critical for accuracy .

Q. How should dose-response studies be designed to establish Enisoprost's therapeutic window?

  • Use logarithmic dosing (e.g., 0.1–100 µM) in animal models to capture EC50 values.
  • Monitor both efficacy endpoints (e.g., ulcer inhibition) and safety thresholds (e.g., blood pressure changes).
  • Apply Hill slope analysis to differentiate full vs. partial agonist effects. Statistical power calculations (α=0.05, β=0.2) ensure reproducible results .

Advanced Research Questions

Q. How can contradictions between in vitro potency and in vivo efficacy of Enisoprost be resolved methodologically?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:

  • Physiologically Based Pharmacokinetic (PBPK) modeling to predict tissue distribution.
  • Metabolite profiling using hepatocyte incubations or microsomal assays.
  • Pharmacodynamic biomarkers (e.g., prostaglandin E2 levels) to correlate exposure with effect. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis refinement .

Q. What formulation strategies enhance Enisoprost's stability without compromising bioactivity?

  • Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.
  • Nanoencapsulation in lipid-based carriers to improve gastrointestinal absorption.
  • Accelerated stability studies (40°C/75% RH for 6 months) under ICH Q1A guidelines. Bioequivalence testing against reference formulations ensures therapeutic equivalence .

Q. How can computational methods predict Enisoprost's off-target interactions?

  • Molecular docking against GPCR databases (e.g., GLIDA, GPCRdb) to identify non-target binding.
  • Machine learning models trained on prostaglandin-receptor interaction datasets.
  • Free-energy perturbation (FEP) calculations to quantify binding affinities. Experimental validation via radioligand displacement assays is essential .

Q. How does stereochemical configuration influence Enisoprost's tissue-specific activity?

  • Isomer-specific activity profiling in organotypic cultures (e.g., uterine vs. gastric tissues).
  • Pharmacophore mapping to identify critical hydrogen-bonding motifs.
  • Knockout mouse models (e.g., EP3 receptor-deficient) to isolate isomer effects. Data should be analyzed using multivariate regression to account for tissue heterogeneity .

Q. What multi-omics approaches elucidate Enisoprost's mechanism of action?

  • Transcriptomics (RNA-seq) to identify differentially expressed genes in target tissues.
  • Proteomics (LC-MS/MS) to map post-translational modifications induced by treatment.
  • Metabolomics (NMR) to track prostaglandin biosynthesis pathways. Pathway enrichment analysis (e.g., KEGG, Reactome) integrates omics layers into mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SC 34301
Reactant of Route 2
SC 34301

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.